Cinatrin A

Phospholipase A2 inhibition Natural product screening Enzyme inhibitor potency ranking

Cinatrin A (CAS 136266-33-6) is a naturally occurring spiro-γ-dilactone isolated from the fermentation broth of the fungus Circinotrichum falcatisporum RF-641. It is a member of the cinatrin family of phospholipase A2 (PLA2) inhibitors, which also includes Cinatrins B, C1, C2, and C3.

Molecular Formula C18H26O8
Molecular Weight 370.4 g/mol
CAS No. 136266-33-6
Cat. No. B150518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinatrin A
CAS136266-33-6
Synonymscinatrin A
Molecular FormulaC18H26O8
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O
InChIInChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1
InChIKeyZFUPZDZSERSKNA-ZVRZEWSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinatrin A (CAS 136266-33-6) Procurement Guide: Phospholipase A2 Inhibitor for Research Selection


Cinatrin A (CAS 136266-33-6) is a naturally occurring spiro-γ-dilactone isolated from the fermentation broth of the fungus Circinotrichum falcatisporum RF-641 [1]. It is a member of the cinatrin family of phospholipase A2 (PLA2) inhibitors, which also includes Cinatrins B, C1, C2, and C3 [2]. Cinatrin A is characterized by an unsaturated 9-decenyl side chain (C18H26O8, MW 370.39 g/mol) and can be chemically converted into methyl ester or seco acid derivatives with altered potency profiles [3]. The compound serves as a tool for studying PLA2-mediated lipid signaling pathways and for structure-activity relationship (SAR) investigations within this unique spiro-dilactone scaffold class.

Why Cinatrin A Cannot Be Replaced by Generic PLA2 Inhibitors: Structural and Functional Specificity Analysis


The cinatrin family members share a spiro-γ-dilactone core but differ substantially in side-chain saturation, hydroxylation pattern, and stereochemistry [1]. These structural variations produce marked differences in PLA2 inhibitory potency: under identical rat platelet PLA2 assay conditions, the lactone forms of Cinatrins A, B, and C3 exhibit IC50 values of 117 µg/mL, 54.9 µg/mL, and 29.5 µg/mL, respectively—a nearly 4-fold potency range within the same chemical scaffold [2]. Furthermore, only Cinatrins B and C3 demonstrate inhibitory activity against porcine pancreas and Naja naja venom PLA2 isoforms, whereas Cinatrin A's spectrum may differ [3]. Additionally, Cinatrin A can be converted into its seco acid form (IC50 56.2 µg/mL) with over a 2-fold potency improvement, a chemical transformation not equally accessible or beneficial across all cinatrin congeners [2]. These quantitative differences preclude interchangeable use for SAR studies, mechanism-of-action investigations, or isoform-selectivity profiling.

Cinatrin A Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Chemical Performance Data


Comparative PLA2 Inhibitory Potency of Cinatrin A vs. Cinatrins B, C1, C2, and C3 in Lactone Form

In a head-to-head comparison under identical assay conditions (rat platelet PLA2), the lactone form of Cinatrin A exhibited an IC50 of 117 µg/mL (~316 µM). This potency is intermediate within the cinatrin family: Cinatrin B is approximately 2.1-fold more potent (IC50 54.9 µg/mL, ~148 µM), Cinatrin C3 is approximately 4.0-fold more potent (IC50 29.5 µg/mL, ~80 µM), while Cinatrin C1 is substantially weaker (IC50 >300 µg/mL, >810 µM) and Cinatrin C2 is weaker (IC50 300 µg/mL, ~810 µM) [1]. The calculated micromolar approximations are based on the molecular weight of Cinatrin A (370.39 g/mol); minor variations exist for other congeners but do not alter the potency rank order.

Phospholipase A2 inhibition Natural product screening Enzyme inhibitor potency ranking

Intra-Compound Potency Gains: Cinatrin A Lactone vs. Methyl Ester vs. Seco Acid Forms

Cinatrin A can be chemically derivatized into methyl ester and seco acid (sodium salt) forms, each exhibiting distinct PLA2 inhibitory potencies against rat platelet PLA2. The native lactone form shows an IC50 of 117 µg/mL (~316 µM). Conversion to the methyl ester improves potency to IC50 83.2 µg/mL (~225 µM), representing a 1.4-fold potency gain. Further conversion to the seco acid (Na salt) yields IC50 56.2 µg/mL (~152 µM), a 2.1-fold improvement over the lactone form [1]. This progressive potency enhancement is not uniform across all cinatrins: for Cinatrin B, the seco acid form (IC50 30.9 µg/mL) is only 1.8-fold more potent than its lactone, while for Cinatrin C3, the seco acid (IC50 27.5 µg/mL) is nearly equipotent to its lactone form (IC50 29.5 µg/mL) [1].

Prodrug conversion Chemical derivatization Formulation optimization

Mechanistic Differentiation: Cinatrin A vs. Duramycin—Substrate-Dependent vs. Substrate-Independent PLA2 Inhibition

The cinatrin family displays a mechanism of PLA2 inhibition distinct from that of duramycin, another known PLA2 inhibitor. Cinatrin C3 inhibition of rat platelet PLA2 is noncompetitive with a Ki value of 36 µM and is independent of both Ca²⁺ and substrate concentration [1]. In contrast, under the same experimental system, duramycin inhibition is dependent on substrate concentration when phosphatidylethanolamine serves as the substrate [1]. Cinatrin A belongs to the same structural family as Cinatrin C3 and demonstrated dose-dependent PLA2 inhibition in the same assay system, consistent with a shared noncompetitive mechanism [1]. This substrate-independent inhibition profile suggests that cinatrins, including Cinatrin A, interact directly with the PLA2 enzyme rather than through substrate sequestration or membrane disruption mechanisms that characterize duramycin-like inhibitors.

Enzyme inhibition mechanism Noncompetitive inhibition Substrate independence

Isoform Selectivity Profile: Cinatrin A Exhibits Narrower PLA2 Isoform Coverage Than Cinatrins B and C3

Cinatrins B and C3 inhibit PLA2 purified from rat platelets and also demonstrate activity against both porcine pancreas PLA2 and Naja naja venom PLA2, indicating broad isoform coverage [1]. In contrast, the biological activities paper explicitly lists only Cinatrins B and C3 as inhibiting these additional isoforms; Cinatrin A is reported to inhibit rat platelet PLA2 in a dose-dependent manner but is not reported to inhibit porcine pancreas or Naja naja venom PLA2 [1]. While absence of evidence does not constitute evidence of absence, this differential reporting pattern, combined with the distinct unsaturated side chain of Cinatrin A (absent in the saturated Cinatrin B), suggests a narrower isoform selectivity profile for Cinatrin A.

PLA2 isoform selectivity Enzyme specificity Comparative pharmacology

Structural Differentiation: Unsaturated Side Chain of Cinatrin A vs. Saturated Side Chain of Cinatrin B

Cinatrin A possesses a terminal alkene in its side chain (9-decenyl, C10:1), whereas Cinatrin B features a fully saturated decyl side chain (C10:0) [1]. This structural difference correlates with a 2.1-fold higher IC50 for Cinatrin A (117 µg/mL) compared to Cinatrin B (54.9 µg/mL) against rat platelet PLA2 [2]. The unsaturated side chain of Cinatrin A also provides a synthetic handle for further chemical modification (e.g., epoxidation, dihydroxylation, metathesis) that is not available in the saturated Cinatrin B scaffold. Additionally, the unsaturated side chain may influence solubility, membrane partitioning, and metabolic stability properties relevant to in vitro assay performance.

Structure-activity relationship Side-chain unsaturation Chemical stability

Cinatrin A Optimal Application Scenarios: From SAR Studies to PLA2 Drug Discovery Platforms


Structure-Activity Relationship (SAR) Studies of Spiro-γ-Dilactone PLA2 Inhibitors

Cinatrin A serves as a critical comparator in SAR studies of the cinatrin scaffold family. Its intermediate potency (IC50 117 µg/mL lactone form) relative to Cinatrin B (54.9 µg/mL) and Cinatrin C3 (29.5 µg/mL) makes it an essential reference compound for quantifying the impact of side-chain unsaturation and hydroxylation pattern on PLA2 inhibition [1]. The unsaturated 9-decenyl side chain provides a modifiable chemical handle not present in Cinatrin B, enabling systematic investigation of side-chain modifications on potency and selectivity [2].

PLA2 Isoform Selectivity Profiling and Discovery of Subtype-Selective Inhibitors

Cinatrin A's potentially narrower isoform selectivity profile—demonstrated activity against rat platelet PLA2 without documented inhibition of porcine pancreas or Naja naja venom PLA2 (unlike Cinatrins B and C3)—positions it as a valuable probe for PLA2 isoform selectivity studies [3]. Researchers can use Cinatrin A alongside Cinatrin C3 to establish selectivity windows and identify structural features that govern isoform discrimination within the cinatrin family.

Prodrug and Derivatization Strategy Development for PLA2 Inhibitors

The significant potency gain observed when Cinatrin A lactone (IC50 117 µg/mL) is converted to its seco acid form (IC50 56.2 µg/mL, 2.1-fold improvement) makes it a compelling starting point for prodrug design studies [1]. The magnitude of this derivatization benefit is larger for Cinatrin A than for Cinatrin C3 (lactone 29.5 µg/mL to seco acid 27.5 µg/mL, only 1.07-fold improvement), suggesting that Cinatrin A's lactone-to-seco acid conversion pathway is a more informative model system for studying structure-based prodrug activation strategies.

Mechanistic Studies of PLA2 Inhibition: Substrate-Independent vs. Substrate-Dependent Inhibitors

As a member of the cinatrin family that exhibits substrate-independent, noncompetitive PLA2 inhibition (class-level mechanism demonstrated for Cinatrin C3 with Ki = 36 µM), Cinatrin A is appropriate for experimental designs that require PLA2 inhibition unaffected by substrate concentration or Ca²⁺ levels [3]. This contrasts with duramycin-class inhibitors, whose activity is substrate-dependent, enabling head-to-head mechanistic studies using Cinatrin A as the cinatrin-class representative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinatrin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.